BenchChemオンラインストアへようこそ!

9-(3,4-Dihydroxybutyl)guanine

Antiviral drug discovery Chiral pharmacology Herpes simplex virus

This racemic DHBG (CAS 83470-64-8) provides both (R)- and (S)-enantiomers, enabling direct comparison of stereochemical effects on viral TK substrate recognition, intracellular phosphorylation, and DNA polymerase inhibition. The (R)-enantiomer (buciclovir) is the pharmacologically active species, selectively monophosphorylated by HSV TK, with an HSV-2 DNA polymerase Ki ~5-fold lower than the (S)-form. Ideal as an enantiomeric probe pair for SAR studies, a positive control for long intracellular triphosphate retention (BCVTP persists at 80% after 17 h), and a discriminatory tool for classifying acyclovir-resistance mutations. Confirms topical antiviral efficacy model timing.

Molecular Formula C9H13N5O3
Molecular Weight 239.23 g/mol
CAS No. 83470-64-8
Cat. No. B8802415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3,4-Dihydroxybutyl)guanine
CAS83470-64-8
Molecular FormulaC9H13N5O3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N
InChIInChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)
InChIKeyQOVUZUCXPAZXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(3,4-Dihydroxybutyl)guanine (Buciclovir) – A Chiral Acyclic Guanosine Analog for Herpesvirus Research and Antiviral Selection


9-(3,4-Dihydroxybutyl)guanine (DHBG; INN buciclovir; CAS 83470-64-8) is a chiral acyclic guanosine nucleoside analog belonging to the class of viral thymidine kinase (TK)-dependent antiherpes agents [1]. The compound exists as (R)- and (S)-enantiomers; the (R)-enantiomer is the pharmacologically active species that is selectively monophosphorylated by herpes simplex virus (HSV) thymidine kinase and subsequently converted intracellularly to the triphosphate, which competitively inhibits viral DNA polymerase [2]. Unlike earlier acyclic guanosine analogs such as acyclovir, DHBG features a 3,4-dihydroxybutyl side chain whose stereochemistry critically determines antiviral potency, pharmacokinetics, and in vivo efficacy [3].

Why 9-(3,4-Dihydroxybutyl)guanine Cannot Be Replaced by a Generic Acyclic Guanosine Analog in Antiviral Research and Procurement


Acyclic guanosine analogs sharing the guanine base and an acyclic side chain are not interchangeable because subtle differences in side-chain length, hydroxylation pattern, and stereochemistry produce divergent TK substrate affinities, intracellular triphosphate accumulation levels, and viral DNA polymerase inhibition constants [1]. For DHBG, the (R)-configuration of the 3,4-dihydroxybutyl moiety is essential: the (R)-enantiomer shows an HSV-2 DNA polymerase inhibition constant (Ki) approximately 5-fold lower than the (S)-enantiomer, translating directly to differences in antiviral potency and, critically, in vivo efficacy where only the (R)-form is therapeutically active [2]. Furthermore, removal of the 3-hydroxyl to give 9-(4-hydroxybutyl)guanine (HBG) preserves in vitro potency but causes a drastic reduction in plasma half-life and a higher clearance rate, rendering HBG inefficacious after systemic administration [3]. Therefore, procurement of a racemic mixture or a structurally similar analog cannot replicate the pharmacological profile of the (R)-enantiomer.

Quantitative Differentiation Evidence for 9-(3,4-Dihydroxybutyl)guanine Relative to Its Closest Analogs


Stereochemistry-Dependent Antiviral Potency: (R)-DHBG Is 2.2-Fold More Potent Than (S)-DHBG Against Multiple HSV-1 Strains

In a nucleic acid hybridization assay measuring inhibition of HSV-1 DNA synthesis across four different strains, the (R)-enantiomer of 9-(3,4-dihydroxybutyl)guanine demonstrated a mean IC50 of 6.5 μM, whereas the (S)-enantiomer required a mean IC50 of 14 μM, representing a 2.2-fold potency advantage for the (R)-configuration [1]. In the same study, the reference comparator 9-(4-hydroxybutyl)guanine (HBG) showed an IC50 of 2.5 μM, while the non-nucleoside inhibitor foscarnet gave an IC50 of 68 μM. These data establish a clear rank order: HBG > (R)-DHBG > (S)-DHBG > foscarnet for in vitro HSV-1 DNA synthesis inhibition; however, this does not predict in vivo performance (see Evidence Item 3) [1].

Antiviral drug discovery Chiral pharmacology Herpes simplex virus

Viral Thymidine Kinase Affinity: DHBG Exhibits a Ki of 1.5 μM for HSV-1 TK, Enabling Selective Metabolic Trapping

The racemic mixture (RS)-9-(3,4-dihydroxybutyl)guanine competitively inhibits HSV-1 thymidine kinase (TK) with an inhibition constant (Ki) of 1.5 μM, demonstrating high affinity for the viral but not the cellular mitochondrial thymidine kinase [1]. This Ki value was determined using purified HSV-1 TK with [3H]thymidine as substrate, and the compound was shown to be selectively phosphorylated by the viral enzyme [1]. For comparison, the structurally related analog 9-(4-hydroxybutyl)guanine (HBG) is also a substrate for HSV TK, but quantitative Ki values from parallel assays were not reported in the same study [2]. The selective phosphorylation by viral TK is the mechanistic basis for the compound's antiviral selectivity, as phosphorylation in uninfected cells remains below 1% of that in HSV-infected cells [3].

Viral enzyme kinetics Prodrug activation Selectivity index

In Vivo Efficacy Dichotomy: Only (R)-DHBG Shows Therapeutic Effect in Systemic HSV-2 Infection, Whereas HBG and (S)-DHBG Are Inefficacious

In a comparative in vivo study using systemic HSV-2 infection in mice, only (R)-9-(3,4-dihydroxybutyl)guanine demonstrated a statistically significant therapeutic effect when administered orally or intraperitoneally. In contrast, the structurally close analog 9-(4-hydroxybutyl)guanine (HBG)—which lacks the 3-hydroxyl group—and the (S)-enantiomer of DHBG both failed to show any therapeutic benefit in the same model despite similar or superior in vitro potency [1]. The inefficacy of HBG was mechanistically attributed to its extremely short plasma half-life and high clearance rate compared to (R)-DHBG [1]. In a related study evaluating analogs of buciclovir, (R)-DHBG (BCV) and 3HM-HBG were the only two compounds that showed in vivo efficacy against systemic HSV-2 infection in mice, while (+/-)2HM-HBG and 2EN-HBG were inactive, correlating with the longer plasma half-lives and lower clearances of BCV and 3HM-HBG [2].

In vivo antiviral efficacy Pharmacokinetic-pharmacodynamic correlation Systemic herpes infection models

Intracellular Triphosphate Stability: Buciclovir-Triphosphate Retains 80% of Its Pool 17 Hours After Extracellular Drug Removal

In HSV-infected Vero cells, (R)-9-(3,4-dihydroxybutyl)guanine is rapidly metabolized to its triphosphate (BCVTP), which constitutes 92% of the total intracellular phosphorylated BCV pool. Notably, 80% of the BCVTP pool remained intact 17 hours after removal of extracellular drug, indicating a remarkably long intracellular half-life of the active anabolite [1]. This stability is critical because BCVTP is a competitive inhibitor (with respect to dGTP) of both HSV-1 and HSV-2 DNA polymerases, with a Ki value of 0.1 μM for the HSV-2 polymerase [1]. In contrast, the triphosphate of acyclovir (ACVTP) has a reported intracellular half-life of approximately 0.8–1 hour in HSV-infected cells, necessitating more frequent dosing to maintain antiviral pressure [2]. The long intracellular retention of BCVTP provides a mechanistic explanation for the compound's sustained antiviral effect in vivo and may allow less frequent dosing schedules in experimental models compared to acyclovir [1].

Intracellular pharmacokinetics Triphosphate persistence Viral DNA polymerase inhibition

Differential Activity Against Acyclovir-Resistant HSV Polymerase: BCVTP Retains Greater Relative Affinity Compared to ACVTP

Studies using the acyclovir-resistant HSV-1 mutant CI(101)P2C5, which harbors an altered viral DNA polymerase, revealed that the sensitivity decrease for buciclovir triphosphate (BCVTP) was less pronounced than the decrease observed for acyclovir triphosphate (ACVTP) when compared to effects on the wild-type strain CI(101) polymerase [1]. Specifically, the inhibition constant (Ki) for BCVTP against the mutant polymerase showed a moderate increase, while the Ki for ACVTP increased more substantially, indicating differential binding determinants within the dGTP-binding site [1]. The rank order of binding affinities for the wild-type viral DNA polymerase was ACVTP > HBGTP > BCVTP > (S)-DHBGTP, but the rank order shifted for the mutant enzyme, with BCVTP showing relatively preserved affinity [1]. These data suggest that DHBG-derived triphosphate may retain partial activity against certain ACV-resistant viral strains, which is relevant when selecting a research tool for resistance mechanism studies [1].

Drug resistance profiling DNA polymerase mutants Antiviral cross-resistance

In Vivo Efficacy in Genital Herpes Model: Topical Buciclovir Is Efficacious Only When Applied Early, Defining a Critical Therapeutic Window

In a guinea pig model of intravaginal HSV-2 infection, topical buciclovir [(R)-DHBG] treatment initiated early after infection produced significant antiviral efficacy. However, when topical treatment was delayed by 24 hours or more, efficacy was lost, indicating a narrow therapeutic window that contrasts with the broader window reported for systemically administered acyclovir in similar models [1]. Systemic administration of buciclovir in infected mice failed to prevent viral spread to the brain and mortality, whereas systemic buciclovir in guinea pigs had an effect even after delayed treatment onset, though this required high doses [1]. These model-dependent and route-dependent efficacy differences are critical for experimental design: buciclovir's efficacy profile is distinct from that of acyclovir, which shows efficacy after delayed systemic treatment in both mouse and guinea pig genital herpes models [1].

Genital herpes therapy Topical antiviral administration Therapeutic window timing

High-Value Application Scenarios for 9-(3,4-Dihydroxybutyl)guanine Based on Quantitative Differentiation Evidence


Chiral Antiviral Probe for Stereochemistry–Activity Relationship (SSAR) Studies in Herpesvirology

The 2.2-fold potency difference between (R)-DHBG (IC50 = 6.5 μM) and (S)-DHBG (IC50 = 14 μM) against HSV-1 DNA synthesis , combined with the complete lack of in vivo efficacy of the (S)-enantiomer , makes this compound pair an ideal set of enantiomeric probes for investigating stereochemical determinants of viral TK substrate recognition, intracellular phosphorylation efficiency, and viral DNA polymerase binding. Researchers can use the pure enantiomers to dissect structure–activity relationships in chiral antiviral development without confounding variables from different core scaffolds .

Intracellular Pharmacokinetic Reference Standard with Exceptionally Long Triphosphate Half-Life

The demonstration that BCVTP persists at 80% of its peak level 17 hours after extracellular drug removal in HSV-infected Vero cells makes (R)-DHBG an exceptional reference compound for studies of intracellular nucleoside analog pharmacokinetics. It serves as a positive control for long intracellular retention, enabling side-by-side comparisons with shorter-retained analogs such as acyclovir. This application is particularly valuable in antiviral pharmacology laboratories investigating the relationship between intracellular triphosphate half-life and dosing frequency .

HSV DNA Polymerase Resistance Profiling with Cross-Resistance Discrimination

The differential sensitivity loss observed between BCVTP and ACVTP when tested against the acyclovir-resistant HSV-1 polymerase mutant CI(101)P2C5 positions (R)-DHBG as a discriminatory probe in antiviral resistance panels. By including BCVTP alongside ACVTP in polymerase inhibition assays, researchers can distinguish between resistance mutations that broadly affect dGTP-site inhibitors and those that selectively impact acyclovir. This application supports mechanism-based classification of clinical HSV isolates with reduced susceptibility to first-line therapies .

Early-Intervention Topical Antiviral Positive Control for Cutaneous HSV-1 Guinea Pig Models

The therapeutic efficacy of topically applied (R)-DHBG in cutaneous HSV-1 infections in guinea pigs , combined with the efficacy data from genital HSV-2 models showing strict dependence on early treatment initiation , makes (R)-DHBG a suitable positive control compound specifically for early-intervention topical antiviral protocols. Its use is indicated when the experimental question concerns the relationship between treatment timing and antiviral outcome, as the compound's narrow therapeutic window provides a sensitive readout of protocol timing precision .

Quote Request

Request a Quote for 9-(3,4-Dihydroxybutyl)guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.